ethyl 4-(2-chlorophenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(2-chlorophenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound contains multiple functional groups, including an imidazole ring, a chlorophenyl group, and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-chlorophenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then reacted with 1-methyl-1H-imidazole-2-thiol under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-chlorophenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the imidazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2-chlorophenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-(2-chlorophenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity to its targets, while the tetrahydropyrimidine ring can contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Ethyl 4-(2-chlorophenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
- Ethyl 4-(2-bromophenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 4-(2-fluorophenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
These compounds share similar structures but differ in the halogen substituent on the phenyl ring. The presence of different halogens can influence the compound’s reactivity, biological activity, and physicochemical properties, making each compound unique in its applications and effects.
Properties
Molecular Formula |
C18H19ClN4O3S |
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Molecular Weight |
406.9 g/mol |
IUPAC Name |
ethyl 4-(2-chlorophenyl)-6-[(1-methylimidazol-2-yl)sulfanylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H19ClN4O3S/c1-3-26-16(24)14-13(10-27-18-20-8-9-23(18)2)21-17(25)22-15(14)11-6-4-5-7-12(11)19/h4-9,15H,3,10H2,1-2H3,(H2,21,22,25) |
InChI Key |
NCRUXIPGMAIZLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CSC3=NC=CN3C |
Origin of Product |
United States |
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